![molecular formula C15H14F5NO B2478087 (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone CAS No. 2138214-77-2](/img/structure/B2478087.png)
(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone, also known as DFO-TMP, is a small molecule inhibitor that has shown promising results in various scientific research applications.
Mécanisme D'action
(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone inhibits the activity of STAT3 by binding to its DNA-binding domain, preventing it from binding to the DNA and activating the transcription of genes involved in cancer cell survival and proliferation. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone has been shown to have minimal toxicity and side effects in various preclinical studies. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone is its high selectivity and potency towards STAT3 inhibition. It also has good bioavailability and can be administered orally. However, its synthesis method is complex and requires multiple steps, which can be a limitation for large-scale production.
Orientations Futures
There are several future directions for the development of (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone as a therapeutic agent. One of the potential applications is in the treatment of inflammatory and autoimmune diseases, where its anti-inflammatory and immunomodulatory effects can be beneficial. Another direction is the development of (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone as a combination therapy with other chemotherapy drugs for cancer treatment. Further studies are also needed to investigate its pharmacokinetics, toxicity, and efficacy in clinical trials.
In conclusion, (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone is a promising small molecule inhibitor that has shown potential in various scientific research applications, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, and future directions make it a potential therapeutic agent for various diseases. Further studies are needed to fully understand its therapeutic potential and optimize its development as a clinical drug.
Méthodes De Synthèse
The synthesis of (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone involves a multistep process that starts with the reaction of 2,2-difluoroethylamine with 1,3-dibromo-2-propanol to produce 2,2-difluoro-5-hydroxyethylamine. This intermediate is then converted into the spirocyclic compound by reacting with 4-(trifluoromethyl)benzoyl chloride. The final product, (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone, is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone has been extensively studied in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting the transcription factor STAT3, which plays a crucial role in cancer cell survival and proliferation. (2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone has also been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
(2,2-difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F5NO/c16-14(17)8-13(14)6-1-7-21(9-13)12(22)10-2-4-11(5-3-10)15(18,19)20/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGNCOFYXZOJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(F)F)CN(C1)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

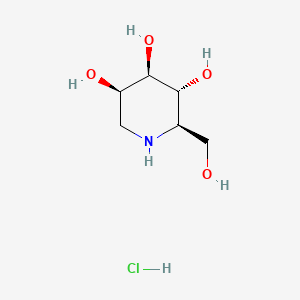
![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
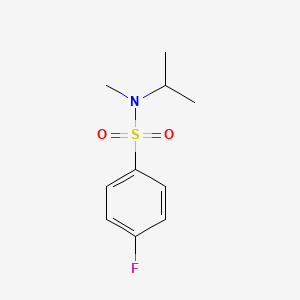
![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)
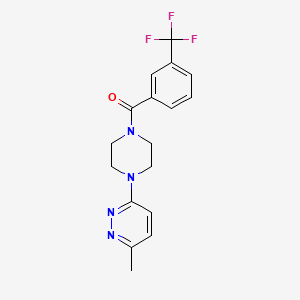

![7-methyl-2-sulfanyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2478014.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)
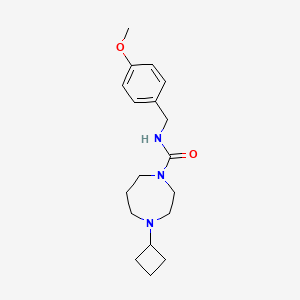
![2-Propan-2-yl-6-prop-2-enoyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)
![N-(Cyclohexylmethyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2478018.png)
![2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2478020.png)
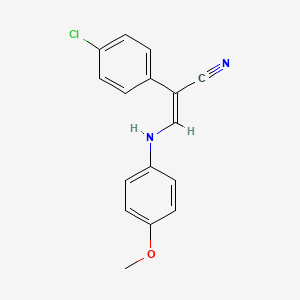
![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2478025.png)